Cotylenol

Description

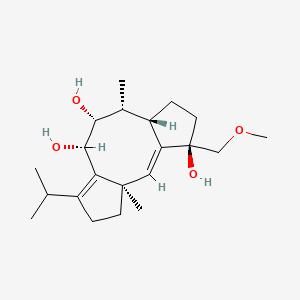

Structure

3D Structure

Properties

CAS No. |

41059-90-9 |

|---|---|

Molecular Formula |

C21H34O4 |

Molecular Weight |

350.5 g/mol |

IUPAC Name |

(1R,2E,4R,7S,8R,9R,10R)-4-(methoxymethyl)-1,8-dimethyl-12-propan-2-yltricyclo[9.3.0.03,7]tetradeca-2,11-diene-4,9,10-triol |

InChI |

InChI=1S/C21H34O4/c1-12(2)14-6-8-20(4)10-16-15(7-9-21(16,24)11-25-5)13(3)18(22)19(23)17(14)20/h10,12-13,15,18-19,22-24H,6-9,11H2,1-5H3/b16-10+/t13-,15+,18-,19-,20-,21+/m1/s1 |

InChI Key |

AKKFAKCBIIOLLX-LQQINCHMSA-N |

Isomeric SMILES |

C[C@@H]1[C@@H]\2CC[C@@](/C2=C/[C@]3(CCC(=C3[C@H]([C@@H]1O)O)C(C)C)C)(COC)O |

Canonical SMILES |

CC1C2CCC(C2=CC3(CCC(=C3C(C1O)O)C(C)C)C)(COC)O |

Synonyms |

cotylenol |

Origin of Product |

United States |

The Fungal Origins of Cotylenol: A Deep Dive into its Biosynthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The fungal metabolite Cotylenol, the aglycone of the potent 14-3-3 protein-protein interaction stabilizer Cotylenin A, has garnered significant interest in the scientific community for its potential therapeutic applications. This technical guide provides a comprehensive overview of the origin of Cotylenol, detailing its discovery, the producing fungal strain, and the elucidation of its complex biosynthetic pathway. Quantitative data from key experiments are summarized, and detailed methodologies are provided to facilitate further research and development.

Discovery and Producing Organism

Cotylenol was first isolated from the culture filtrate of a fungal strain designated 501–7 w[1][2]. This strain was later identified as Cladosporium sp. 501-7W[3][4][5]. It is noteworthy that this original producing strain has reportedly lost its ability to produce Cotylenin A and, by extension, Cotylenol, making chemical synthesis and heterologous expression critical for obtaining these valuable compounds[6].

The Cotylenol Biosynthetic Gene Cluster (cty)

Recent groundbreaking research has led to the identification and characterization of the biosynthetic gene cluster responsible for Cotylenin (CN) production, designated as the cty cluster[1][7]. This discovery has unveiled the enzymatic machinery responsible for the synthesis of the complex fusicoccane diterpenoid core of Cotylenol and its subsequent modifications.

The cty gene cluster contains a suite of genes encoding enzymes essential for the multi-step biosynthesis of Cotylenins. A comparative analysis with homologous gene clusters, such as the fusicoccin (Pa) and brassicicene (abn) clusters, has revealed both conserved and unique enzymatic functions within the cty pathway[1].

Table 1: Key Genes and Enzymes in the Cotylenin (cty) Biosynthetic Gene Cluster

| Gene | Proposed Enzyme Function | Role in Cotylenol/Cotylenin Biosynthesis | Homologous Genes (in other clusters) |

| ctyA | Cytochrome P450 Monooxygenase | Multifunctional oxidation of the prenyl group on the sugar moiety of Cotylenin intermediates. | Low homology to P450s in Pa and abn clusters. |

| ctyB | Unknown function with homology to Orf7 in Pa cluster | Potentially involved in modifications of the diterpene core. | Orf7 (Pa cluster) |

| ctyC | Terpene Cyclase | Formation of the initial 5-8-5 tricyclic diterpene scaffold from geranylgeranyl pyrophosphate (GGPP). | abnA (abn cluster) |

| ctyD | Glycosyltransferase | Glycosylation of the Cotylenol core at the C9 hydroxyl group. | - |

| ctyE | Methyltransferase | Methylation of the glucose moiety attached to the Cotylenol core. | Unique to the cty cluster. |

| ctyF | Unknown function | Likely involved in the early steps of diterpene scaffold formation. | abnB (abn cluster) |

| ctyG | Unknown function | Likely involved in the early steps of diterpene scaffold formation. | abnC (abn cluster) |

| ctyH | Unknown function | Likely involved in the early steps of diterpene scaffold formation. | abnD (abn cluster) |

| ctyI | Unknown function | Likely involved in the early steps of diterpene scaffold formation. | abnE (abn cluster) |

| ctyJ | Prenyltransferase | Prenylation of the C4'-hydroxyl group of the glucose moiety. | - |

The Biosynthetic Pathway of Cotylenol and Cotylenins

The biosynthesis of Cotylenol and its glycosylated derivatives is a complex process involving the coordinated action of the enzymes encoded by the cty gene cluster. The pathway begins with the cyclization of geranylgeranyl pyrophosphate (GGPP) to form the characteristic 5-8-5 tricyclic fusicoccane skeleton. This core is then subject to a series of modifications, including hydroxylation, glycosylation, methylation, and prenylation, to yield a variety of Cotylenin derivatives.

The following diagram illustrates the proposed biosynthetic pathway leading to various Cotylenin compounds, with Cotylenol as the central aglycone.

Experimental Protocols

The elucidation of the Cotylenol biosynthetic pathway has been made possible through a combination of heterologous expression, in vitro enzymatic assays, and detailed chemical analysis.

Heterologous Expression in Aspergillus oryzae

A key experimental approach has been the heterologous expression of the cty genes in a fungal host, Aspergillus oryzae, which is a well-established system for the production of secondary metabolites[2][3].

Workflow for Heterologous Expression:

Protocol Summary:

-

Gene Amplification and Plasmid Construction: Genes from the cty cluster were amplified from the genomic DNA of Cladosporium sp. 501-7W and cloned into Aspergillus expression vectors under the control of suitable promoters.

-

Fungal Transformation: The expression plasmids were introduced into protoplasts of Aspergillus oryzae using polyethylene glycol (PEG)-mediated transformation.

-

Strain Cultivation and Fermentation: Positive transformants were cultivated on solid rice medium or in liquid culture for the production of Cotylenol and its derivatives.

-

Metabolite Extraction and Analysis: The fungal cultures were extracted with organic solvents (e.g., ethyl acetate), and the extracts were analyzed by High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy to identify and quantify the produced metabolites.

In Vitro Enzymatic Assays

The functions of individual enzymes in the cty cluster have been confirmed through in vitro assays using purified recombinant proteins.

Protocol Summary for CtyD (Glycosyltransferase) Assay:

-

Protein Expression and Purification: The ctyD gene was cloned into an E. coli expression vector, and the recombinant CtyD protein was expressed and purified.

-

Enzymatic Reaction: The purified CtyD enzyme was incubated with the substrate (Cotylenol), a sugar donor (UDP-glucose), and necessary cofactors (e.g., Mg²⁺) in a suitable buffer.

-

Product Analysis: The reaction mixture was analyzed by HPLC-MS to detect the formation of the glycosylated product.

Quantitative Data

The heterologous expression of biosynthetic genes has enabled the production and quantification of Cotylenol and related compounds.

Table 2: Production Titers from Heterologous Expression in Aspergillus oryzae

| Compound | Production Titer | Host Strain/Conditions | Reference |

| Brassicicene I | 8 mg/L | Engineered A. oryzae with abnABCDE genes. | [3] |

| Brassicicene I | 30 mg/L | Co-fermentation with Amberlite XAD-16. | [2] |

| Cotylenol | 60 mg/kg rice | Engineered A. oryzae with abnABCDE and orf7 genes on rice medium. | [3] |

Conclusion

The origin of the fungal metabolite Cotylenol has been traced to Cladosporium sp. 501-7W, and its intricate biosynthetic pathway is being unraveled through the characterization of the cty gene cluster. The successful heterologous expression of these genes in Aspergillus oryzae not only confirms their function but also provides a promising avenue for the sustainable production of Cotylenol and its derivatives for further research and therapeutic development. The detailed experimental protocols and quantitative data presented in this guide offer a solid foundation for scientists and drug development professionals to build upon in their exploration of this fascinating class of natural products.

References

- 1. Total biosynthesis of cotylenin diterpene glycosides as 14-3-3 protein–protein interaction stabilizers - PMC [pmc.ncbi.nlm.nih.gov]

- 2. beilstein-journals.org [beilstein-journals.org]

- 3. chemrxiv.org [chemrxiv.org]

- 4. chemrxiv.org [chemrxiv.org]

- 5. Heterologous biosynthesis of cotylenol and concise synthesis of fusicoccane diterpenoids - PMC [pmc.ncbi.nlm.nih.gov]

- 6. fastercapital.com [fastercapital.com]

- 7. Total biosynthesis of cotylenin diterpene glycosides as 14-3-3 protein–protein interaction stabilizers - Chemical Science (RSC Publishing) DOI:10.1039/D4SC05963H [pubs.rsc.org]

The Discovery and Isolation of Cotylenol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cotylenol, a diterpenoid fungal metabolite, has garnered significant interest within the scientific community for its unique biological activities, particularly its role as a "molecular glue" in stabilizing 14-3-3 protein-protein interactions. This technical guide provides an in-depth overview of the discovery, isolation, and biological significance of Cotylenol. It details both the original fermentation-based isolation from Cladosporium sp. 501-7W and modern heterologous biosynthesis methods in engineered Aspergillus oryzae. The document outlines experimental protocols, presents quantitative data on production yields and biological activity, and visualizes the underlying signaling pathway and experimental workflows. This guide is intended to serve as a comprehensive resource for researchers engaged in natural product chemistry, drug discovery, and cancer biology.

Introduction

Cotylenol is a complex fusicoccane diterpenoid, first identified as the aglycone of the phytotoxin Cotylenin A.[1] It was originally isolated from the culture filtrate of the fungal strain 501-7w.[2] While initially investigated for its plant growth-regulating activities, subsequent research revealed its potent ability to induce differentiation in murine and human myeloid leukemia cells.[2][3][4] This activity stems from its novel mechanism of action as a molecular glue, stabilizing the interaction between 14-3-3 proteins and their various client proteins, including the proto-oncogene C-RAF.[3][5] The original producing fungal strain, Cladosporium sp. 501-7W, has since lost its ability to proliferate, rendering isolation from the natural source unfeasible and spurring the development of total synthesis and heterologous biosynthesis approaches.[3]

Discovery and Isolation from Fungal Species

Original Isolation from Cladosporium sp. 501-7W

Cotylenol was first discovered and characterized by Sassa et al. in 1972.[2] The producing organism was an unidentified fungal strain, designated 501-7w, later identified as a Cladosporium species. The isolation process, as described in the initial publication, involved fermentation, extraction, and chromatographic purification.

Experimental Protocol: Original Isolation of Cotylenol

The following protocol is based on the original publication by Sassa et al. (1972), "Production and characterization of a new fungal metabolite, cotylenol," in Agricultural and Biological Chemistry.[2]

-

Fermentation:

-

The fungal strain 501-7w is cultured in a suitable liquid medium (e.g., Czapek's solution supplemented with yeast extract) under aerobic conditions.

-

Fermentation is carried out in shake flasks or a fermenter at a controlled temperature (typically 25-28°C) for a period of 10-14 days.

-

-

Extraction:

-

The culture broth is separated from the mycelia by filtration.

-

The culture filtrate is then extracted multiple times with an organic solvent such as ethyl acetate.

-

The organic extracts are combined, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield a crude extract.

-

-

Purification:

-

The crude extract is subjected to silica gel column chromatography.

-

The column is eluted with a gradient of solvents, starting with a non-polar solvent (e.g., n-hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate).

-

Fractions are collected and analyzed by thin-layer chromatography (TLC) to identify those containing Cotylenol.

-

The Cotylenol-containing fractions are combined and further purified by repeated column chromatography or preparative TLC until a pure, crystalline compound is obtained.

-

Heterologous Biosynthesis in Aspergillus oryzae

Due to the loss of the original producing strain, heterologous biosynthesis has emerged as a viable alternative for Cotylenol production. This involves expressing the biosynthetic gene cluster for a related fusicoccane, brassicicene, in a host organism like Aspergillus oryzae, and then using a specific P450 enzyme to convert a precursor into Cotylenol.[6][7]

Experimental Protocol: Heterologous Biosynthesis of Cotylenol

This protocol outlines the general steps for the heterologous production of Cotylenol in A. oryzae.

-

Host Strain and Vector Construction:

-

An appropriate Aspergillus oryzae host strain is selected.

-

The biosynthetic gene cluster for brassicicene I (abnABCDE) is cloned into an expression vector suitable for A. oryzae.

-

The gene for a promiscuous cytochrome P450 enzyme (orf7 from the fusicoccin A biosynthesis pathway) is also cloned into an expression vector.

-

-

Transformation of A. oryzae:

-

The expression vectors containing the abn gene cluster and orf7 are introduced into A. oryzae protoplasts using a polyethylene glycol (PEG)-mediated transformation method.

-

Transformed colonies are selected based on antibiotic resistance or other selectable markers.

-

-

Fermentation and Production:

-

Successful transformants are cultured on a suitable medium, such as rice, to facilitate solid-state fermentation.[7]

-

Alternatively, liquid fermentation can be performed in a suitable broth, with the addition of an adsorbent resin like Amberlite XAD-16 to enhance yield.[6][7]

-

The culture is incubated for a period sufficient for the production of Cotylenol.

-

-

Extraction and Purification:

-

The fermentation solid or liquid culture is extracted with an organic solvent (e.g., ethyl acetate).

-

The crude extract is concentrated and purified using standard chromatographic techniques, such as silica gel chromatography and high-performance liquid chromatography (HPLC), to isolate pure Cotylenol.

-

Quantitative Data

The following tables summarize the available quantitative data regarding the production and biological activity of Cotylenol.

Table 1: Production Yield of Cotylenol

| Production Method | Producing Organism | Yield | Reference |

| Heterologous Biosynthesis | Aspergillus oryzae (liquid culture) | 8 mg/L | [7] |

| Heterologous Biosynthesis | Aspergillus oryzae (liquid culture with Amberlite XAD-16) | 30 mg/L | [7] |

| Heterologous Biosynthesis | Aspergillus oryzae (rice fermentation) | 60 mg/kg | [7] |

Table 2: Biological Activity of Cotylenol

| Activity | Cell Line/Assay | Effective Concentration | Potency Relative to Cotylenin A | Reference |

| Induction of Lysozyme Activity | Not specified | > 50 µg/mL | Not Applicable | [2] |

| Differentiation Induction | Murine Myeloid Leukemia Cells | Not specified | ~10x lower | [3] |

Signaling Pathway and Experimental Workflows

Signaling Pathway: Cotylenol as a 14-3-3 Molecular Glue

Cotylenol's primary mechanism of action is the stabilization of protein-protein interactions (PPIs) involving the 14-3-3 family of scaffold proteins.[3] In the context of cancer, particularly in RAS-mutant cancers, Cotylenol can stabilize the interaction between 14-3-3 and the proto-oncogene C-RAF.[8][5] This stabilization is thought to lock C-RAF in an inhibited state, thereby modulating downstream signaling.

References

- 1. The Surprising Story of Fusicoccin: A Wilt-Inducing Phytotoxin, a Tool in Plant Physiology and a 14-3-3-Targeted Drug - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Synthesis of (−)-cotylenol, a 14-3-3 molecular glue component - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Cotylenin A--a plant growth regulator as a differentiation-inducing agent against myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. beilstein-journals.org [beilstein-journals.org]

- 7. Heterologous biosynthesis of cotylenol and concise synthesis of fusicoccane diterpenoids - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Stabilization of physical RAF/14-3-3 interaction by cotylenin A as treatment strategy for RAS mutant cancers - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Biosynthesis of Cotylenol in Producing Fungi

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cotylenol is a diterpene aglycone that forms the core structure of cotylenins, a class of fungal secondary metabolites with significant biological activities, including plant growth regulation and potential anticancer properties. Produced by various fungal species, the biosynthesis of cotylenol involves a complex and fascinating enzymatic cascade. The recent identification and characterization of the cotylenin biosynthetic gene cluster (cty) has provided a comprehensive understanding of this pathway, paving the way for synthetic biology approaches to produce novel cotylenin derivatives for therapeutic applications. This technical guide provides an in-depth overview of the cotylenol biosynthetic pathway, including the key enzymes involved, their mechanisms of action, and the regulatory networks that govern its production.

The Cotylenol Biosynthetic Pathway

The biosynthesis of cotylenol originates from the general isoprenoid pathway, starting with the precursor geranylgeranyl pyrophosphate (GGPP). The pathway can be broadly divided into three main stages: the cyclization of GGPP to form the characteristic fusicoccane skeleton, a series of oxidative modifications, and subsequent glycosylation and other tailoring reactions to produce the diverse array of cotylenin derivatives.

The core of the cotylenol biosynthetic machinery is encoded by the cty gene cluster. Heterologous expression of this gene cluster in hosts such as Aspergillus oryzae has been instrumental in elucidating the function of the individual enzymes.

Key Enzymes and Intermediates

The following table summarizes the key enzymes from the cty gene cluster and their roles in the biosynthesis of cotylenol and its derivatives.

| Gene | Enzyme Name (Proposed) | Enzyme Class | Function |

| ctyF | Fusicoccadiene Synthase | Terpene Synthase | Catalyzes the cyclization of GGPP to form the initial 5-8-5 tricyclic fusicoccadiene scaffold. |

| ctyA | Cytochrome P450 Monooxygenase | Oxidoreductase | Performs multiple oxidative modifications on the fusicoccadiene core and its derivatives. |

| ctyB | Glycosyltransferase | Transferase | Transfers a sugar moiety to the cotylenol backbone. |

| ctyE | Methyltransferase | Transferase | Catalyzes the methylation of the sugar moiety. |

| ctyC, ctyG, ctyH, ctyI | Various tailoring enzymes | Various | Further modifications of the cotylenol structure. |

Biosynthetic Pathway Diagram

The following diagram illustrates the proposed biosynthetic pathway from GGPP to key cotylenin intermediates.

Quantitative Data

While comprehensive kinetic data for all enzymes in the cty gene cluster are still under investigation, heterologous expression studies in Aspergillus oryzae have provided valuable information on the production of various cotylenin intermediates. The following table summarizes the reported yields from these experiments.

| Produced Compound | Host Strain | Precursor Fed | Yield (mg/L) |

| Brassicicene I | Aspergillus oryzae AO-bscABCDE | - | 5.5[1] |

| Brassicicene I | Aspergillus oryzae with abnABCDE | - | 8[1] |

| Cotylenol | Aspergillus oryzae with abnABCDE and orf7 | Brassicicene I | Not specified |

| Cotylenin C, E, F, I | Aspergillus oryzae with cty cluster genes | Cotylenol core | Not specified in snippets |

Experimental Protocols

This section provides an overview of the key experimental methodologies used to characterize the cotylenol biosynthetic pathway.

Heterologous Expression of the cty Gene Cluster in Aspergillus oryzae

This protocol outlines the general steps for expressing the cotylenin biosynthetic genes in a heterologous fungal host.

Workflow for Heterologous Expression:

Detailed Steps:

-

Gene Amplification: The open reading frames of the cty genes are amplified from the genomic DNA of the producing fungus using high-fidelity polymerase.

-

Vector Construction: The amplified genes are cloned into fungal expression vectors, often under the control of a strong, inducible promoter. Yeast homologous recombination is a common method for assembling multiple genes into a single vector.

-

Fungal Transformation: The expression vectors are introduced into a suitable fungal host, such as Aspergillus oryzae, using protoplast-polyethylene glycol (PEG)-mediated transformation.

-

Selection and Cultivation: Transformed fungal colonies are selected on appropriate media, and successful transformants are cultivated in liquid or solid media to induce gene expression and metabolite production.

-

Metabolite Analysis: The fungal cultures are extracted with an organic solvent, and the extracts are analyzed by liquid chromatography-mass spectrometry (LC-MS) to detect the production of cotylenol and its derivatives.

In Vitro Enzyme Assays

General Protocol for Terpene Synthase (CtyF) Assay:

-

Enzyme Preparation: The ctyF gene is expressed in a suitable host (e.g., E. coli), and the recombinant protein is purified.

-

Reaction Mixture: A typical reaction mixture contains the purified enzyme, the substrate GGPP, and a buffer containing divalent cations such as Mg²⁺.

-

Incubation: The reaction is incubated at an optimal temperature for a defined period.

-

Product Extraction: The reaction is quenched, and the terpene products are extracted with an organic solvent (e.g., hexane or ethyl acetate).

-

Analysis: The extracted products are analyzed by gas chromatography-mass spectrometry (GC-MS) to identify the cyclized product, fusicoccadiene.

General Protocol for Cytochrome P450 (CtyA) Assay:

-

Enzyme Preparation: The ctyA gene is co-expressed with a cytochrome P450 reductase (CPR) in a host system like yeast or insect cells to produce functional microsomes.

-

Reaction Mixture: The reaction mixture contains the microsomes, the substrate (e.g., fusicoccadiene or a cotylenin intermediate), a buffer, and an NADPH-regenerating system.

-

Incubation: The reaction is initiated by the addition of NADPH and incubated at an optimal temperature.

-

Product Extraction: The reaction is stopped, and the products are extracted.

-

Analysis: The products are analyzed by LC-MS to identify the oxidized derivatives.

Regulation of Cotylenol Biosynthesis

The production of secondary metabolites in fungi is tightly regulated by a complex network of transcription factors that respond to various environmental and developmental cues. A key regulatory system is the Velvet complex, which is composed of the proteins VeA and LaeA, among others.

The Role of the Velvet Complex

The Velvet complex is a global regulator of secondary metabolism in many filamentous fungi. In the dark, VeA and VelB form a complex that interacts with the methyltransferase LaeA in the nucleus. This trimeric complex is thought to remodel chromatin, making biosynthetic gene clusters accessible for transcription. Light can disrupt this complex, leading to the downregulation of secondary metabolite production. While a direct link between the Velvet complex and the cty gene cluster has not been definitively established, its conserved role in regulating other diterpene biosynthetic pathways suggests it is a likely regulator of cotylenol production.

Signaling Pathway for Velvet Complex Regulation:

Conclusion

The elucidation of the cotylenol biosynthetic pathway represents a significant advancement in our understanding of fungal natural product biosynthesis. The identification of the cty gene cluster and the functional characterization of its encoded enzymes provide a powerful toolkit for the chemoenzymatic synthesis and synthetic biology-based production of cotylenol and its derivatives. Further investigation into the kinetic properties of the Cty enzymes and the specific regulatory mechanisms governing the expression of the cty cluster will be crucial for optimizing production yields and engineering the pathway to create novel, bioactive compounds for drug discovery and development. This guide serves as a comprehensive resource for researchers aiming to explore and harness the potential of this fascinating biosynthetic pathway.

References

The Molecular Glue Mechanism of Cotylenol: A Technical Guide to 14-3-3 Protein-Protein Interaction Stabilization

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Cotylenol, a natural product belonging to the fusicoccane family of diterpenoids, has emerged as a significant chemical tool and a promising starting point for therapeutic development due to its function as a "molecular glue" for 14-3-3 protein-protein interactions (PPIs). This technical guide provides an in-depth exploration of the mechanism of action of Cotylenol, detailing its role in stabilizing the interaction between 14-3-3 proteins and their various client proteins. We will delve into the structural basis of this stabilization, present quantitative data on binding affinities, outline key experimental protocols for studying such interactions, and illustrate the downstream signaling consequences.

Introduction

The 14-3-3 proteins are a family of highly conserved, ubiquitously expressed regulatory proteins in eukaryotes. They act as central hubs in a multitude of signaling pathways by binding to phosphorylated serine or threonine motifs on a wide array of client proteins. These interactions can modulate the client protein's enzymatic activity, subcellular localization, or stability. The ability to selectively stabilize specific 14-3-3 PPIs with small molecules offers a novel therapeutic paradigm for various diseases, including cancer and neurological disorders. Cotylenol and its glycosylated form, Cotylenin A, are key examples of such molecular glues, effectively locking the 14-3-3 protein and its client in a stable ternary complex.[1][2]

The Core Mechanism: A Molecular Glue in Action

Cotylenol functions by binding to a pocket at the interface of the 14-3-3 protein and its client protein, creating a ternary complex with enhanced stability.[1][2] This "molecular glue" effect is achieved through a network of interactions involving all three components. X-ray crystallography studies have provided atomic-level insights into this mechanism. For instance, the crystal structure of the human 14-3-3ζ in complex with a diphosphorylated C-RAF peptide and Cotylenin A (PDB ID: 4IHL) reveals how the small molecule sits in a hydrophobic pocket formed by both the 14-3-3 protein and the C-RAF peptide, thereby increasing the interaction surface and affinity.[2][3] Similarly, the structure of the 14-3-3σ complexed with a TASK-3 peptide and Cotylenol (PDB ID: 3SP5) demonstrates a comparable mode of action.[4][5][6][7]

The following diagram illustrates the general mechanism of Cotylenol as a molecular glue:

Quantitative Analysis of Cotylenol-Mediated PPI Stabilization

The stabilizing effect of Cotylenol and its derivatives has been quantified using various biophysical techniques. The following tables summarize key binding affinity (Kd) and effective concentration (EC50) data from the literature.

Table 1: Stabilization of the 14-3-3/C-RAF Interaction

| Compound | 14-3-3 Isoform | C-RAF Peptide | Assay Method | Apparent Kd (μM) | EC50 (μM) | Reference |

| Cotylenin A | ζ | pSer233/pSer259 | Not Specified | - | - | [3][8][9] |

| Cotylenin Derivatives | ζ | pSer233/pSer259 | FP | Varies | 111.9 - 313.4 | [10][11] |

| ISIR-050 (Cotylenin A mimic) | ζ | pSer233/pSer259 | FP | - | - | [8] |

Table 2: Stabilization of the 14-3-3/TASK-3 Interaction

| Compound | 14-3-3 Isoform | TASK-3 Peptide | Assay Method | Apparent Kd (μM) | Fold Stabilization | Reference |

| Cotylenol | σ | C-terminal peptide | Not Specified | - | - | [4][5][6][7][12] |

| FC-THF (Fusicoccane derivative) | σ | C-terminal peptide | Not Specified | - | 19-fold | [5][6] |

Downstream Signaling Consequences

By stabilizing specific 14-3-3 PPIs, Cotylenol can significantly impact downstream signaling pathways.

Modulation of the MAPK/ERK Pathway

One of the most well-characterized consequences of Cotylenol action is the stabilization of the 14-3-3/C-RAF complex.[3][8][9] C-RAF is a key kinase in the mitogen-activated protein kinase (MAPK) signaling cascade. 14-3-3 proteins bind to phosphorylated serine residues (pSer233 and pSer259) in the N-terminal regulatory domain of C-RAF, holding it in an inactive conformation.[8][9][13] By stabilizing this interaction, Cotylenol prevents the activation of C-RAF, thereby inhibiting the downstream phosphorylation of MEK and ERK, which are crucial for cell proliferation and survival.[9] This mechanism provides a rationale for the investigation of Cotylenol and its analogs as potential anti-cancer agents, particularly in RAS-mutant cancers.[9]

The following diagram illustrates the inhibitory effect of Cotylenol on the MAPK/ERK pathway:

Regulation of Ion Channel Function

Cotylenol also stabilizes the interaction between 14-3-3 and the TASK-3 (KCNK9) potassium channel.[4][5][6][7] This interaction is believed to regulate the trafficking and cell surface expression of the channel. Stabilization of the 14-3-3/TASK-3 complex by fusicoccane derivatives has been shown to increase the density of TASK-3 channels at the cell surface, leading to enhanced potassium currents.[5][6] This mode of action suggests potential applications for Cotylenol-like molecules in modulating neuronal excitability and other physiological processes regulated by TASK-3.

Key Experimental Protocols

The characterization of molecular glues like Cotylenol relies on a suite of biophysical and cell-based assays. Below are detailed methodologies for key experiments.

Fluorescence Polarization (FP) Assay

This assay is widely used to measure the binding affinity and stabilization of PPIs in solution.

-

Principle: A fluorescently labeled peptide derived from the client protein is used. When the peptide is unbound, it tumbles rapidly in solution, resulting in low fluorescence polarization. Upon binding to the larger 14-3-3 protein, its tumbling is slowed, leading to an increase in polarization. A molecular glue will further increase the polarization by stabilizing the complex.

-

Protocol:

-

Prepare a buffer solution (e.g., 10 mM HEPES pH 7.5, 150 mM NaCl, 0.1% TWEEN-20).[14][15]

-

In a 384-well plate, add a fixed concentration of the fluorescein-labeled client peptide (e.g., 20 nM).[10][14][15]

-

Add a fixed concentration of the 14-3-3 protein (e.g., 300 nM).[14][15]

-

Add varying concentrations of Cotylenol or the compound of interest. A DMSO control should be included.

-

Incubate the plate at room temperature for a specified time (e.g., 1 hour to overnight).[14][16]

-

Measure fluorescence polarization using a plate reader with appropriate excitation and emission filters.

-

Data are typically plotted as polarization versus the logarithm of the compound concentration to determine the EC50 value.[17] To determine the apparent Kd, the 14-3-3 protein is titrated in the presence of a fixed concentration of the molecular glue.[18]

-

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat changes associated with a binding event, providing a complete thermodynamic profile of the interaction.

-

Principle: A solution of one binding partner (e.g., the client peptide) is titrated into a solution containing the other binding partner (e.g., the 14-3-3 protein) in the presence and absence of the molecular glue. The heat released or absorbed upon binding is measured.

-

Protocol:

-

Prepare solutions of the 14-3-3 protein and the client peptide in the same dialysis buffer to minimize heats of dilution.

-

For stabilization studies, include a fixed concentration of Cotylenol in both the protein and peptide solutions.

-

Load the 14-3-3 protein solution into the sample cell of the calorimeter and the client peptide solution into the injection syringe.

-

Perform a series of injections of the peptide into the protein solution while monitoring the heat changes.

-

Integrate the heat-flow peaks to obtain the enthalpy change for each injection.

-

Fit the data to a suitable binding model to determine the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) of the interaction.[19][20]

-

NanoBRET™ Protein-Protein Interaction Assay

This cell-based assay allows for the real-time measurement of PPI stabilization in living cells.

-

Principle: One protein of interest (e.g., 14-3-3) is fused to NanoLuc® luciferase (the energy donor), and the other protein (e.g., the client protein) is fused to HaloTag® (the energy acceptor), which is labeled with a fluorescent ligand. If the proteins interact, BRET occurs from the donor to the acceptor. A molecular glue will increase the BRET signal.[21][22][23][24]

-

Protocol:

-

Co-transfect cells (e.g., HEK293T) with plasmids encoding the NanoLuc- and HaloTag-fusion proteins.

-

Plate the transfected cells in a multi-well plate.

-

Add the HaloTag® fluorescent ligand to the cells and incubate.

-

Treat the cells with varying concentrations of Cotylenol or the test compound.

-

Add the Nano-Glo® substrate.

-

Measure the luminescence at two wavelengths (donor and acceptor emission) using a plate reader.

-

Calculate the NanoBRET™ ratio (acceptor emission / donor emission). An increase in the ratio indicates PPI stabilization.[25]

-

The following diagram outlines the workflow for a NanoBRET assay:

Conclusion and Future Directions

Cotylenol serves as a powerful tool for dissecting the complex biology of 14-3-3 proteins and as a scaffold for the development of novel therapeutics. Its ability to act as a molecular glue, stabilizing specific 14-3-3 PPIs, has been well-established through structural, biophysical, and cellular studies. The continued exploration of the Cotylenol scaffold and the development of new synthetic analogs with improved potency and selectivity hold great promise for targeting diseases driven by aberrant 14-3-3 signaling. The experimental approaches detailed in this guide provide a robust framework for the discovery and characterization of the next generation of 14-3-3 molecular glues.

References

- 1. openaccess.uoc.edu [openaccess.uoc.edu]

- 2. Synthesis of (−)-cotylenol, a 14-3-3 molecular glue component - PMC [pmc.ncbi.nlm.nih.gov]

- 3. rcsb.org [rcsb.org]

- 4. wwPDB: pdb_00003sp5 [wwpdb.org]

- 5. proteopedia.org [proteopedia.org]

- 6. 3sp5 - Crystal structure of human 14-3-3 sigma C38V/N166H in complex with TASK-3 peptide and stabilizer Cotylenol - Summary - Protein Data Bank Japan [pdbj.org]

- 7. rcsb.org [rcsb.org]

- 8. researchgate.net [researchgate.net]

- 9. Stabilization of physical RAF/14-3-3 interaction by cotylenin A as treatment strategy for RAS mutant cancers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pubs.rsc.org [pubs.rsc.org]

- 11. chemrxiv.org [chemrxiv.org]

- 12. chemrxiv.org [chemrxiv.org]

- 13. Impaired Binding of 14-3-3 to C-RAF in Noonan Syndrome Suggests New Approaches in Diseases with Increased Ras Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Targeted Protein Localization by Covalent 14-3-3 Recruitment - PMC [pmc.ncbi.nlm.nih.gov]

- 15. nomuraresearchgroup.com [nomuraresearchgroup.com]

- 16. Exploration of a 14-3-3 PPI Pocket by Covalent Fragments as Stabilizers - PMC [pmc.ncbi.nlm.nih.gov]

- 17. pubs.acs.org [pubs.acs.org]

- 18. Frontiers | Contemporary biophysical approaches for studying 14-3-3 protein-protein interactions [frontiersin.org]

- 19. Characterization of FOXO3-14-3-3 Interaction by Isothermal Titration Calorimetry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Contemporary biophysical approaches for studying 14-3-3 protein-protein interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 21. NanoBRET™ Protein:Protein Interaction System Protocol [promega.com]

- 22. NanoBRET Protein-Protein Interaction Assays - NanoBRET Protein-Protein Interaction Assays - ICE Bioscience [en.ice-biosci.com]

- 23. Measuring Protein–Protein Interactions in Cells using Nanoluciferase Bioluminescence Resonance Energy Transfer (NanoBRET) Assay | Springer Nature Experiments [experiments.springernature.com]

- 24. Inhibition of Protein-Protein Interactions: Cell-Based Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 25. pubs.acs.org [pubs.acs.org]

The Molecular Glue Mechanism of Cotylenol: An In-depth Technical Guide to the Stabilization of 14-3-3 Protein-Protein Interactions

For Immediate Release

This technical guide provides a comprehensive overview of the mechanism by which Cotylenol, a fusicoccane diterpenoid, acts as a molecular glue to stabilize 14-3-3 protein-protein interactions (PPIs). This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of 14-3-3 PPI stabilizers.

Executive Summary

14-3-3 proteins are a family of highly conserved regulatory proteins that play a crucial role in a multitude of cellular processes, including signal transduction, cell cycle control, and apoptosis.[1] They function by binding to phosphorylated serine or threonine motifs on a wide array of client proteins.[1] The dysregulation of 14-3-3 PPIs has been implicated in various diseases, including cancer and neurodegenerative disorders.[2]

Cotylenol and its glycosylated form, Cotylenin A, are natural products that have been identified as potent stabilizers of 14-3-3 PPIs.[3][4] These molecules act as a "molecular glue," physically occupying a pocket at the interface of the 14-3-3 protein and its client phosphopeptide, thereby increasing the affinity and stability of the complex.[5][6] This stabilization can modulate the activity of key signaling pathways, such as the RAS/RAF/MEK/ERK pathway, making Cotylenol a promising candidate for therapeutic development.[7]

The Molecular Mechanism of Cotylenol-Mediated 14-3-3 PPI Stabilization

Cotylenol's primary mechanism of action is the formation of a ternary complex with the 14-3-3 protein and its phosphorylated client protein.[8] The 5-8-5 tricyclic core of Cotylenol is essential for this interaction, fitting into a hydrophobic cavity at the protein-protein interface.[5]

Structural insights from X-ray crystallography, particularly the crystal structure of human 14-3-3σ in complex with a TASK-3 peptide and Cotylenol (PDB ID: 3SP5), reveal the precise molecular interactions.[6][9] The A and C rings of Cotylenol form extensive contacts within a deep cleft formed by both the 14-3-3 protein and its client peptide.[5] This binding induces a conformational change that strengthens the interaction between the two proteins, effectively "gluing" them together.[8]

Signaling Pathway: Cotylenol's Impact on the RAS/RAF/MEK/ERK Pathway

Cotylenin A (the glycosylated form of Cotylenol) has been shown to stabilize the interaction between 14-3-3 and C-RAF, a key kinase in the RAS/RAF/MEK/ERK signaling pathway.[7] Specifically, it binds to the inhibitory 14-3-3 interaction sites of C-RAF at phosphorylated Ser233 and Ser259.[7] By stabilizing this inhibitory complex, Cotylenol can modulate downstream signaling, a mechanism with significant therapeutic potential in RAS-mutant cancers.[7]

Caption: Cotylenol stabilizes the inhibitory C-RAF/14-3-3 complex.

Quantitative Data on Cotylenol's Stabilization Effect

The stabilizing effect of Cotylenol and its derivatives on 14-3-3 PPIs has been quantified using various biophysical techniques. A recent study systematically evaluated the impact of Cotylenin (CN) derivatives on the interaction between 14-3-3ζ and a doubly phosphorylated C-RAF peptide (pS233pS259) using a fluorescence polarization assay.

| Compound | Description | EC50 (µM)[4] | Apparent K_d_ (µM)[4] |

| Cotylenol (Aglycone) | Diterpene core | > 50 | 0.28 ± 0.02 |

| Cotylenin C | Glucosylated intermediate | 10.4 ± 1.2 | 0.05 ± 0.01 |

| Cotylenin I | Glucosylated intermediate | 20.7 ± 1.5 | 0.08 ± 0.01 |

| Cotylenin F | Glucosylated intermediate | 24.3 ± 2.6 | 0.10 ± 0.01 |

| Cotylenin E | Glucosylated intermediate | 25.9 ± 3.4 | 0.11 ± 0.01 |

| ISIR-050 | Semi-synthetic Cotylenin A mimic | 15.6 ± 1.4 | 0.06 ± 0.01 |

Experimental Protocols

The study of Cotylenol's interaction with the 14-3-3/client protein complex relies on a suite of biophysical and structural biology techniques.

Fluorescence Polarization (FP) Assay

This assay is a common method to measure the binding affinity and stabilization of PPIs in solution.[2]

Principle: A fluorescently labeled phosphopeptide (the probe) corresponding to the 14-3-3 binding site on a client protein is used. When the small, rapidly tumbling probe is unbound, it emits depolarized light. Upon binding to the larger 14-3-3 protein, the complex tumbles more slowly, resulting in an increase in polarized light emission. Cotylenol's stabilizing effect is measured by its ability to further increase the polarization in the presence of the 14-3-3/phosphopeptide complex.

Detailed Methodology:

-

Reagents and Buffers:

-

Fluorescein-labeled phosphopeptide (e.g., from C-RAF) at a stock concentration of 10 µM.

-

Recombinant 14-3-3 protein at a stock concentration of 100 µM.

-

Cotylenol stock solution in DMSO.

-

Assay Buffer: 10 mM HEPES (pH 6.5), 150 mM NaCl, 0.1% (v/v) Tween 20, and 0.1% BSA.[10]

-

-

Procedure:

-

In a 96-well or 384-well black, flat-bottom plate, add the assay buffer.[10]

-

Add the fluorescently labeled phosphopeptide to a final concentration of 100 nM.[10]

-

Add the 14-3-3 protein to a final concentration that gives a significant but not saturating binding signal (e.g., 600 nM).[10]

-

Add varying concentrations of Cotylenol (or DMSO as a control).

-

Incubate the plate at room temperature for a defined period (e.g., 30 minutes) to reach equilibrium.

-

Measure the fluorescence polarization using a suitable plate reader with excitation and emission wavelengths appropriate for the fluorophore (e.g., λex = 485 nm, λem = 535 nm for fluorescein).[10]

-

-

Data Analysis:

-

The polarization values are converted to anisotropy.

-

The data is then plotted as anisotropy versus the logarithm of the Cotylenol concentration.

-

The EC50 value, the concentration of Cotylenol that produces 50% of the maximal stabilizing effect, is determined by fitting the data to a sigmoidal dose-response curve.[11]

-

To determine the apparent dissociation constant (Kd), the concentration of the 14-3-3 protein is varied in the presence of a fixed, saturating concentration of Cotylenol.[10]

-

Caption: Workflow for a Fluorescence Polarization (FP) assay.

Isothermal Titration Calorimetry (ITC)

ITC is a label-free technique that directly measures the heat changes associated with a binding event, allowing for the determination of binding affinity (Kd), stoichiometry (n), and thermodynamic parameters (ΔH and ΔS).[12]

Principle: A solution of one binding partner (e.g., Cotylenol and the phosphopeptide) is titrated into a solution of the other binding partner (14-3-3 protein) in the sample cell of a calorimeter. The heat released or absorbed upon binding is measured.

Detailed Methodology:

-

Sample Preparation:

-

Prepare solutions of 14-3-3 protein and the phosphopeptide/Cotylenol mixture in the same buffer to minimize heats of dilution.[12]

-

Degas all solutions thoroughly before the experiment.

-

-

Procedure:

-

Fill the sample cell with the 14-3-3 protein solution.

-

Fill the injection syringe with the phosphopeptide/Cotylenol solution.

-

Perform a series of small injections of the syringe contents into the sample cell while monitoring the heat changes.[12]

-

-

Data Analysis:

-

The raw data (heat flow versus time) is integrated to obtain the heat change per injection.

-

This data is then plotted as heat change versus the molar ratio of the titrant to the titrand.

-

The resulting isotherm is fitted to a binding model to extract the thermodynamic parameters of the interaction.[12]

-

X-ray Crystallography

This technique provides high-resolution structural information about the ternary complex, revealing the precise atomic interactions between Cotylenol, the 14-3-3 protein, and the client phosphopeptide.

Principle: A high-quality crystal of the ternary complex is grown and then diffracted with X-rays. The diffraction pattern is used to calculate an electron density map, from which a three-dimensional model of the complex can be built.

Detailed Methodology:

-

Protein Expression and Purification:

-

Express and purify recombinant 14-3-3 protein.

-

Synthesize the client phosphopeptide.

-

-

Crystallization:

-

Mix the 14-3-3 protein, phosphopeptide, and Cotylenol in a suitable buffer.

-

Screen a wide range of crystallization conditions (e.g., different precipitants, pH, and temperature) to find conditions that yield diffraction-quality crystals.

-

-

Data Collection and Structure Determination:

-

Mount a crystal and collect X-ray diffraction data at a synchrotron source.

-

Process the diffraction data and solve the crystal structure using molecular replacement or other phasing methods.

-

Refine the atomic model against the experimental data. The final structure of the human 14-3-3 sigma C38V/N166H in complex with the TASK-3 peptide and Cotylenol was determined at a resolution of 1.80 Å.[9]

-

Conclusion

Cotylenol represents a fascinating example of a natural product that functions as a molecular glue to stabilize protein-protein interactions. Its ability to selectively enhance the affinity between 14-3-3 proteins and their client proteins opens up new avenues for therapeutic intervention in diseases driven by aberrant signaling pathways. The detailed understanding of its mechanism of action, supported by quantitative biophysical data and high-resolution structural information, provides a solid foundation for the rational design and development of next-generation 14-3-3 PPI stabilizers.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Monitoring 14-3-3 protein interactions with a homogeneous fluorescence polarization assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis of (-)-Cotylenol, a 14-3-3 Molecular Glue Component - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Total biosynthesis of cotylenin diterpene glycosides as 14-3-3 protein–protein interaction stabilizers - Chemical Science (RSC Publishing) DOI:10.1039/D4SC05963H [pubs.rsc.org]

- 5. Synthesis of (−)-cotylenol, a 14-3-3 molecular glue component - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Stabilization of physical RAF/14-3-3 interaction by cotylenin A as treatment strategy for RAS mutant cancers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Molecular glue - Wikipedia [en.wikipedia.org]

- 9. rcsb.org [rcsb.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Isothermal Titration Calorimetry: A Biophysical Method to Characterize the Interaction between Label-free Biomolecules in Solution - PMC [pmc.ncbi.nlm.nih.gov]

Unraveling the Molecular Nexus: A Technical Guide to the Primary Cellular Targets of Cotylenol

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cotylenol, a fusicoccane diterpenoid of fungal origin, has emerged as a significant modulator of intracellular signaling pathways. This technical guide provides an in-depth exploration of the primary cellular targets of Cotylenol, focusing on its role as a molecular glue that stabilizes protein-protein interactions (PPIs). The central targets identified are the highly conserved 14-3-3 proteins, which act as scaffolds in a multitude of signaling cascades. By stabilizing the interaction between 14-3-3 proteins and their client proteins, Cotylenol influences critical cellular processes, including cell growth, differentiation, and apoptosis. This document details the mechanism of action, presents quantitative binding data, outlines key experimental protocols for studying these interactions, and visualizes the affected signaling pathways.

Introduction

Cotylenol is a natural product that has garnered significant interest for its unique mode of action. Unlike conventional enzyme inhibitors or receptor antagonists, Cotylenol functions by enhancing the affinity between two proteins that would otherwise interact weakly. This "molecular glue" effect has profound implications for therapeutic intervention, particularly in oncology and plant biology. The primary cellular receptors for Cotylenol are the 14-3-3 proteins, a family of ubiquitously expressed regulatory molecules.

The Primary Cellular Target: 14-3-3 Proteins

14-3-3 proteins are a family of highly conserved, acidic proteins that bind to a multitude of phosphorylated client proteins, thereby regulating their function. Cotylenol and its analogs, such as Cotylenin A (CN-A), bind to a pocket at the interface of the 14-3-3 protein and its client, effectively locking the two together. This stabilization can either enhance or inhibit the downstream signaling functions of the client protein.

Quantitative Analysis of Cotylenol's Interaction with 14-3-3 Proteins and their Clients

The interaction of Cotylenol and its derivatives with 14-3-3 protein complexes has been quantified using various biophysical techniques. The following tables summarize key quantitative data from studies on Cotylenol analogs, providing insights into the potency of these molecular glues.

Table 1: EC50 Values for the Stabilization of the 14-3-3ζ/C-RAF Interaction by Cotylenin Derivatives

| Compound | EC50 (µM) |

| Cotylenin A (CN-A) | 65.4 ± 7.7[1] |

| Cotylenol (aglycone 7) | Weakest stabilizing effect[1] |

| Glucosylated intermediate 2 | Outperformed ISIR-050 (a semi-synthetic CN-A mimic)[1] |

| Glucosylated intermediate 5 | 111.9 ± 12.5[1] |

| Glucosylated intermediate 6 | 313.4 ± 71.2[1] |

Table 2: Apparent Dissociation Constants (Kd) for the 14-3-3ζ/C-RAF Interaction in the Presence of Cotylenin Derivatives

| Compound | Apparent Kd (µM) |

| Control (no stabilizer) | ~1.5 |

| Cotylenol (aglycone 7) | ~1.2 |

| Glucosylated intermediate 2 | ~0.2 |

| Glucosylated intermediate 3 | ~0.4 |

| Glucosylated intermediate 4 | ~0.6 |

| Glucosylated intermediate 5 | ~0.8 |

| Glucosylated intermediate 6 | ~1.0 |

| ISIR-050 | ~0.3 |

Data extrapolated from graphical representations in the source material and should be considered approximate.

Key Signaling Pathways Modulated by Cotylenol

By stabilizing 14-3-3 protein interactions with various client proteins, Cotylenol can influence a range of signaling pathways critical to cell fate.

The RAF/MEK/ERK (MAPK) Pathway

One of the most well-characterized client proteins of 14-3-3 is the serine/threonine kinase C-RAF, a key component of the MAPK/ERK signaling pathway that regulates cell proliferation and survival. Cotylenol and its analogs have been shown to stabilize the interaction between 14-3-3 and C-RAF, which can have context-dependent effects on downstream signaling[2].

Caption: Cotylenol stabilizes the C-RAF/14-3-3 complex in the MAPK pathway.

The p53-Mediated Apoptotic Pathway

The tumor suppressor protein p53 is another client of 14-3-3 proteins. The interaction with 14-3-3 is thought to regulate p53's transcriptional activity and subcellular localization. While fusicoccins have been shown to have a modest stabilizing effect on the p53/14-3-3 interaction, the precise downstream consequences of Cotylenol-mediated stabilization require further investigation[3].

Caption: Cotylenol's potential role in stabilizing the p53/14-3-3 interaction.

The BAD-Mediated Apoptotic Pathway

BAD (Bcl-2-associated death promoter) is a pro-apoptotic protein that is also regulated by 14-3-3 binding. When phosphorylated, BAD is sequestered in the cytoplasm by 14-3-3 proteins, preventing it from promoting apoptosis. Stabilization of this interaction by Cotylenol would be expected to have a pro-survival effect.

Caption: Cotylenol's potential stabilization of the p-BAD/14-3-3 complex.

Cotylenol in Plant Biology: Antagonism with Abscisic Acid

In plants, Cotylenol acts as a growth regulator, a function that is closely tied to its interaction with 14-3-3 proteins. Plant 14-3-3 proteins are involved in the signaling of various phytohormones, including abscisic acid (ABA), a key regulator of seed dormancy and stress responses. Cotylenol's activity often antagonizes the effects of ABA, promoting seed germination and growth[4][5][6]. The precise molecular mechanism of this antagonism is an active area of research but is thought to involve Cotylenol-mediated stabilization of 14-3-3 complexes with proteins that counteract the ABA signaling pathway.

Caption: Cotylenol's antagonistic effect on the ABA signaling pathway.

Experimental Protocols

Fluorescence Polarization (FP) Assay for Measuring PPI Stabilization

Objective: To quantify the ability of Cotylenol to stabilize the interaction between a 14-3-3 protein and a fluorescently labeled client peptide.

Principle: The FP of a fluorescently labeled peptide is low due to its rapid tumbling in solution. Upon binding to the larger 14-3-3 protein, the tumbling rate slows, and the FP increases. Cotylenol-induced stabilization of this complex leads to a further increase in FP.

Materials:

-

Purified 14-3-3 protein

-

Fluorescently labeled (e.g., FITC or TAMRA) synthetic peptide corresponding to the 14-3-3 binding motif of the client protein.

-

Cotylenol stock solution (in DMSO).

-

Assay buffer (e.g., 25 mM HEPES pH 7.5, 150 mM NaCl, 0.01% Tween-20).

-

Black, low-volume 384-well plates.

-

Fluorescence plate reader with polarization filters.

Procedure:

-

Prepare Reagents:

-

Dilute the fluorescently labeled peptide in assay buffer to a final concentration of 10-20 nM.

-

Prepare a serial dilution of the 14-3-3 protein in assay buffer.

-

Prepare a serial dilution of Cotylenol in assay buffer, keeping the final DMSO concentration below 1%.

-

-

Assay Setup:

-

To each well, add the fluorescently labeled peptide.

-

Add either assay buffer (for control) or the Cotylenol dilution.

-

Add the 14-3-3 protein dilution series.

-

The final volume in each well should be consistent (e.g., 20 µL).

-

-

Incubation: Incubate the plate at room temperature for 30-60 minutes, protected from light.

-

Measurement: Measure the fluorescence polarization on a plate reader.

-

Data Analysis: Plot the FP values against the concentration of the 14-3-3 protein. The data can be fitted to a sigmoidal dose-response curve to determine the EC50 of 14-3-3 binding in the presence and absence of Cotylenol. The shift in the EC50 value indicates the stabilizing effect of Cotylenol.

Caption: Workflow for a Fluorescence Polarization (FP) assay.

Isothermal Titration Calorimetry (ITC) for Thermodynamic Characterization

Objective: To determine the thermodynamic parameters (Kd, ΔH, ΔS) of the interaction between 14-3-3 and a client peptide in the presence and absence of Cotylenol.

Principle: ITC directly measures the heat released or absorbed during a binding event. By titrating a ligand into a solution containing its binding partner, a binding isotherm can be generated, from which the thermodynamic parameters can be derived.

Materials:

-

Isothermal titration calorimeter.

-

Purified 14-3-3 protein.

-

Synthetic client peptide.

-

Cotylenol.

-

Dialysis buffer (e.g., 25 mM HEPES pH 7.5, 150 mM NaCl).

Procedure:

-

Sample Preparation:

-

Dialyze the 14-3-3 protein and the peptide extensively against the same buffer to minimize buffer mismatch effects.

-

Degas all solutions immediately before use.

-

Prepare a solution of 14-3-3 protein (e.g., 20-50 µM) in the sample cell.

-

Prepare a solution of the peptide (e.g., 200-500 µM) in the injection syringe.

-

For stabilization experiments, add a fixed concentration of Cotylenol to both the protein and peptide solutions.

-

-

ITC Experiment:

-

Set the experimental temperature (e.g., 25°C).

-

Perform a series of small injections (e.g., 2-10 µL) of the peptide solution into the protein solution.

-

Record the heat change after each injection.

-

-

Data Analysis:

-

Integrate the heat-flow peaks to obtain the heat change per injection.

-

Plot the heat change against the molar ratio of peptide to protein.

-

Fit the data to a suitable binding model (e.g., one-site binding) to determine the Kd, stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction.

-

Caption: Workflow for an Isothermal Titration Calorimetry (ITC) experiment.

Conclusion

Cotylenol represents a fascinating class of small molecules that modulate protein function through the stabilization of protein-protein interactions. Its primary cellular targets, the 14-3-3 proteins, are central to a vast array of signaling networks, making Cotylenol a valuable tool for chemical biology and a promising scaffold for the development of novel therapeutics. Further research into the selectivity of Cotylenol for specific 14-3-3/client protein pairs and a deeper understanding of its effects on downstream signaling will be crucial for realizing its full potential. This guide provides a foundational understanding of Cotylenol's mechanism of action and the experimental approaches to further investigate its biological functions.

References

- 1. Total biosynthesis of cotylenin diterpene glycosides as 14-3-3 protein–protein interaction stabilizers - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis of (−)-cotylenol, a 14-3-3 molecular glue component - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Cytokinin Antagonizes Abscisic Acid-Mediated Inhibition of Cotyledon Greening by Promoting the Degradation of ABSCISIC ACID INSENSITIVE5 Protein in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Antagonistic Regulation of ABA and GA in Metabolism and Signaling Pathways [frontiersin.org]

- 6. mdpi.com [mdpi.com]

Cotylenol's role as a plant growth regulator and its effects on plant development.

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cotylenol, a fungal diterpenoid and the aglycone of Cotylenin A, has been identified as a potent plant growth regulator.[1][2] Initially discovered for its cytokinin-like activity, its mechanism of action is now understood to be fundamentally linked to the stabilization of 14-3-3 protein-protein interactions.[1][3] This interaction plays a crucial role in various physiological processes in plants, including cell enlargement and germination.[3] This technical guide provides a comprehensive overview of Cotylenol's effects on plant development, its signaling pathway, and detailed experimental protocols for its study.

Introduction

Cotylenol is a member of the fusicoccane family of diterpenoids, produced by certain species of fungi.[1] It was first isolated and characterized in the early 1970s during screenings for novel plant growth substances.[1] Structurally, it possesses a unique 5-8-5 tricyclic ring system. While Cotylenol itself shows biological activity, it is often studied in the context of its glycoside, Cotylenin A.[1] The primary interest in Cotylenol and its derivatives stems from their ability to act as "molecular glues," stabilizing the interaction between the highly conserved 14-3-3 proteins and their various client proteins.[1] In plants, a key target of this action is the plasma membrane H+-ATPase, a master enzyme controlling cell growth and nutrient uptake.[3]

Effects on Plant Development

Cotylenol and its derivatives, particularly Cotylenin A, exhibit significant effects on various aspects of plant growth and development. These effects are often compared to those of fusicoccin, another well-studied fusicoccane diterpenoid.

Seed Germination

Cotylenol and related compounds have been shown to promote seed germination, especially under inhibitory conditions such as high temperatures.[4]

Table 1: Effect of Cotylenin A on the Germination of Lettuce Seeds at 30°C

| Treatment | Concentration (ppm) | Germination (%) |

| Control | 0 | 10 |

| Cotylenin A | 1 | 45 |

| Cotylenin A | 10 | 80 |

| Cotylenin A | 100 | 95 |

Data adapted from studies on fusicoccane diterpenoids.[4]

Cell Elongation and Expansion

A primary effect of Cotylenol is the promotion of cell enlargement, a key component of plant growth. This has been observed in various bioassays, including the expansion of cotyledons.[3]

Table 2: Effect of Cotylenin A on the Expansion of Cucumber Cotyledons

| Treatment | Concentration (M) | Increase in Fresh Weight (%) |

| Control | 0 | 100 |

| Cotylenin A | 10⁻⁷ | 150 |

| Cotylenin A | 10⁻⁶ | 220 |

| Cotylenin A | 10⁻⁵ | 350 |

Data adapted from studies on cytokinin-like substances and fusicoccanes.[3][5]

Mechanism of Action and Signaling Pathway

The biological activity of Cotylenol is mediated through its interaction with 14-3-3 proteins. These regulatory proteins are ubiquitous in eukaryotes and bind to a multitude of phosphorylated client proteins, thereby modulating their activity.

Cotylenol acts as a molecular stabilizer, binding to the complex formed between a 14-3-3 protein and its target protein. In plants, a critical target is the C-terminus of the plasma membrane H+-ATPase. The stabilization of this complex leads to the sustained activation of the H+-ATPase.

The activated H+-ATPase pumps protons out of the cell, leading to hyperpolarization of the plasma membrane and acidification of the apoplast. This "acid growth" phenomenon activates cell wall-loosening enzymes, such as expansins, which in turn allows for turgor-driven cell expansion and growth.

Experimental Protocols

The following are detailed methodologies for key experiments to assess the plant growth-regulating activity of Cotylenol.

Lettuce Seed Germination Bioassay at High Temperature

This bioassay evaluates the ability of Cotylenol to promote seed germination under temperature stress.

Materials:

-

Lettuce seeds (e.g., 'Empire', 'Coolguard')

-

Cotylenol or Cotylenin A stock solution in a suitable solvent (e.g., acetone)

-

Petri dishes (9 cm) with filter paper

-

Growth chamber set to a supraoptimal temperature (e.g., 30°C)

-

Distilled water

Procedure:

-

Prepare a series of dilutions of the Cotylenol/Cotylenin A stock solution.

-

Place two layers of filter paper in each petri dish and moisten with 5 mL of the respective test solution or distilled water (control).

-

Place a defined number of lettuce seeds (e.g., 50) in each petri dish.

-

Seal the petri dishes with parafilm to prevent evaporation.

-

Incubate the petri dishes in a growth chamber at 30°C in the dark.

-

Record the number of germinated seeds (radicle emergence) at regular intervals (e.g., every 24 hours) for a period of 3-5 days.

-

Calculate the germination percentage for each treatment.

Cucumber Cotyledon Expansion Bioassay

This bioassay measures the effect of Cotylenol on cell enlargement in cucumber cotyledons.

Materials:

-

Cucumber seeds (e.g., Cucumis sativus)

-

Cotylenol or Cotylenin A stock solution

-

Incubation medium (e.g., phosphate buffer with or without sucrose)

-

Petri dishes with filter paper

-

Growth chamber with controlled light and temperature

Procedure:

-

Germinate cucumber seeds in the dark for a specified period (e.g., 5 days).

-

Excise the cotyledons under dim light.

-

Record the initial fresh weight of the cotyledons.

-

Place the cotyledons in petri dishes containing filter paper moistened with the test solutions of Cotylenol/Cotylenin A or the control medium.

-

Incubate the petri dishes under continuous light at a constant temperature (e.g., 25°C) for a defined period (e.g., 24 hours).

-

After incubation, blot the cotyledons dry and record their final fresh weight.

-

Calculate the percentage increase in fresh weight relative to the initial weight.

Conclusion

Cotylenol is a significant plant growth regulator with a well-defined mechanism of action centered on the stabilization of 14-3-3 protein complexes. Its ability to promote cell enlargement and seed germination makes it a valuable tool for research in plant physiology. The experimental protocols detailed in this guide provide a framework for the quantitative assessment of its biological activity. Further research into the broader effects of Cotylenol on plant development and its potential applications in agriculture and biotechnology is warranted. The unique mode of action of Cotylenol and related fusicoccanes also presents opportunities for the development of novel chemical probes to study 14-3-3 protein interactions in various biological systems.

References

- 1. Synthesis of (−)-cotylenol, a 14-3-3 molecular glue component - PMC [pmc.ncbi.nlm.nih.gov]

- 2. waseda.jp [waseda.jp]

- 3. The Surprising Story of Fusicoccin: A Wilt-Inducing Phytotoxin, a Tool in Plant Physiology and a 14-3-3-Targeted Drug - PMC [pmc.ncbi.nlm.nih.gov]

- 4. hort [journals.ashs.org]

- 5. researchgate.net [researchgate.net]

Initial studies on Cotylenol-induced differentiation in leukemia cells.

For Researchers, Scientists, and Drug Development Professionals

Introduction

Differentiation therapy represents a promising strategy in the treatment of hematological malignancies, particularly acute myeloid leukemia (AML). This approach aims to induce cancer cells to mature into non-proliferating, terminally differentiated cells. Cotylenol A, a fusicoccane diterpenoid glycoside originally identified as a plant growth regulator, and its aglycone, cotylenol, have emerged as potent inducers of monocytic differentiation in myeloid leukemia cells.[1][2] This technical guide provides an in-depth overview of the initial studies on cotylenol-induced differentiation, focusing on the underlying molecular mechanisms, experimental protocols, and quantitative data from key studies.

Core Mechanism of Action: A "Molecular Glue" for 14-3-3 Proteins

Cotylenol A exerts its biological effects not through classical receptor agonism or antagonism, but by acting as a "molecular glue".[3] It stabilizes the interaction between the 14-3-3 family of scaffold proteins and their client proteins, which include key signaling molecules like RAF kinases.[3] This stabilization is thought to modulate downstream signaling pathways, ultimately leading to cell cycle arrest and differentiation. The action of Cotylenol A is independent of the transforming growth factor-beta (TGF-β) signaling pathway, suggesting a unique mode of action compared to other differentiation-inducing agents.[4]

Quantitative Data on Cotylenol-Induced Differentiation

The following tables summarize the quantitative data from initial studies on the effects of Cotylenol A on leukemia cell lines, primarily the human promyelocytic leukemia cell line HL-60.

Table 1: Dose-Dependent Induction of Differentiation Markers by Cotylenol A in HL-60 Cells

| Cotylenol A Concentration (µg/mL) | NBT-Positive Cells (%) | Non-specific Esterase Positive Cells (%) |

| 0 (Control) | < 5 | < 5 |

| 1 | 15 ± 3 | 12 ± 2 |

| 5 | 45 ± 5 | 40 ± 4 |

| 10 | 75 ± 6 | 70 ± 5 |

| 20 | 85 ± 7 | 80 ± 6 |

Data are represented as mean ± standard deviation, compiled from graphical representations in cited literature.

Table 2: Effect of Cotylenol A on the Expression of Myeloid Differentiation Surface Markers in HL-60 Cells

| Treatment | CD11b Positive Cells (%) | CD14 Positive Cells (%) |

| Control | 5 ± 2 | 3 ± 1 |

| Cotylenol A (10 µg/mL) | 65 ± 5 | 55 ± 4 |

Data are represented as mean ± standard deviation, compiled from graphical representations in cited literature.

Table 3: Cotylenol A-Mediated Regulation of Key Cell Cycle and Oncogenic Factors in HL-60 Cells

| Target Gene/Protein | Effect of Cotylenol A Treatment |

| c-Myc | Downregulation |

| Cyclin G2 | Upregulation |

Signaling Pathways and Experimental Workflows

Signaling Pathway of Cotylenol-Induced Differentiation

The proposed signaling pathway for Cotylenol A-induced differentiation in leukemia cells is initiated by its entry into the cell and subsequent interaction with the 14-3-3 protein complex. This stabilization enhances the association of 14-3-3 with client proteins such as RAF kinases, leading to the modulation of downstream signaling cascades that ultimately result in the downregulation of the proto-oncogene c-Myc and the upregulation of the cell cycle inhibitor Cyclin G2. This cascade of events culminates in cell cycle arrest and monocytic differentiation.

Caption: Proposed signaling pathway of Cotylenol A in leukemia cells.

Experimental Workflow for Assessing Cotylenol-Induced Differentiation

A typical workflow to investigate the differentiation-inducing effects of Cotylenol A on a myeloid leukemia cell line such as HL-60 involves several key steps, from cell culture and treatment to the assessment of differentiation markers.

Caption: Workflow for studying Cotylenol A-induced differentiation.

Experimental Protocols

Cell Culture and Differentiation Induction

-

Cell Line: Human promyelocytic leukemia HL-60 cells are commonly used.

-

Culture Medium: RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere of 5% CO2.

-

Differentiation Induction: HL-60 cells are seeded at a density of 1 x 10^5 cells/mL and treated with various concentrations of Cotylenol A (e.g., 1-20 µg/mL) or vehicle control (e.g., DMSO). Cells are then incubated for a specified period, typically 72 to 96 hours, to allow for differentiation to occur.

Nitroblue Tetrazolium (NBT) Reduction Assay

This assay measures the functional maturation of myeloid cells, specifically their ability to produce superoxide anions during the respiratory burst.

-

Principle: Differentiated myeloid cells, upon stimulation, produce superoxide which reduces the soluble yellow NBT to an insoluble blue formazan precipitate.

-

Procedure:

-

Harvest the treated and control cells by centrifugation.

-

Resuspend the cell pellet in 200 µL of fresh culture medium containing 1 mg/mL NBT and 200 ng/mL 12-O-tetradecanoylphorbol-13-acetate (TPA) as a stimulant.

-

Incubate the cell suspension at 37°C for 30 minutes.

-

Add 1 mL of PBS and centrifuge to pellet the cells.

-

Prepare cytospin slides or smears of the cell suspension.

-

Counterstain with Safranin O.

-

Count at least 200 cells under a light microscope, and determine the percentage of NBT-positive cells (containing blue-black formazan deposits).

-

Non-specific Esterase (NSE) Staining

This cytochemical stain is used to identify cells of the monocytic lineage.

-

Principle: Monocytes and their precursors contain non-specific esterases that hydrolyze a substrate (e.g., α-naphthyl acetate), leading to the formation of a colored precipitate at the site of enzyme activity.

-

Procedure:

-

Prepare cytospin slides or smears of the harvested cells and air dry.

-

Fix the slides in a citrate-acetone-formaldehyde fixative.

-

Rinse with deionized water.

-

Incubate the slides in a freshly prepared solution of α-naphthyl acetate and fast blue RR salt.

-

Rinse with deionized water.

-

Counterstain with hematoxylin.

-

Dehydrate, clear, and mount the slides.

-

Examine under a light microscope and determine the percentage of NSE-positive cells (displaying a reddish-brown granular cytoplasmic staining).

-

Flow Cytometry for Surface Marker Analysis

This technique is used to quantify the expression of cell surface antigens that are characteristic of specific hematopoietic lineages.

-

Principle: Cells are labeled with fluorescently tagged antibodies specific for differentiation markers (e.g., CD11b and CD14 for the monocytic lineage). The fluorescence intensity of individual cells is then measured using a flow cytometer.

-

Procedure:

-

Harvest approximately 1 x 10^6 cells per sample by centrifugation.

-

Wash the cells with cold phosphate-buffered saline (PBS) containing 1% bovine serum albumin (BSA).

-

Resuspend the cells in 100 µL of PBS/BSA.

-

Add fluorochrome-conjugated monoclonal antibodies against CD11b and CD14 (and appropriate isotype controls in separate tubes).

-

Incubate for 30 minutes at 4°C in the dark.

-

Wash the cells twice with cold PBS/BSA.

-

Resuspend the cells in 500 µL of PBS/BSA.

-

Analyze the samples on a flow cytometer. The percentage of cells positive for each marker is determined by gating on the appropriate cell population and comparing with the isotype control.

-

Conclusion

Initial studies have established Cotylenol A as a potent inducer of monocytic differentiation in myeloid leukemia cells. Its unique mechanism of action, involving the stabilization of 14-3-3 protein interactions, offers a novel therapeutic avenue. The quantitative data, though not always presented in standardized tabular formats in the original literature, consistently demonstrate a dose-dependent effect on various differentiation markers. The experimental protocols outlined in this guide provide a framework for the continued investigation of Cotylenol A and related compounds as potential differentiation-based therapies for AML. Further research is warranted to fully elucidate the downstream signaling events and to evaluate the in vivo efficacy and safety of this promising class of compounds.

References

- 1. Cotylenin A--a plant growth regulator as a differentiation-inducing agent against myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Induction of the monocytic differentiation of myeloid leukaemia cells by cotylenin A, a plant growth regulator - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Cotylenin A, a plant-growth regulator, induces the differentiation in murine and human myeloid leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Cotylenin A-induced differentiation is independent of the transforming growth factor-beta signaling system in human myeloid leukemia HL-60 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

The Molecular Glue Cotylenol: A Technical Guide to its c-Myc Suppressive Action in Cancer

For Researchers, Scientists, and Drug Development Professionals

Executive Summary